molecular formula C17H16N2O B12939354 N-Methyl-N-(4-methylacridin-9-YL)acetamide CAS No. 61981-69-9

N-Methyl-N-(4-methylacridin-9-YL)acetamide

Cat. No.: B12939354
CAS No.: 61981-69-9
M. Wt: 264.32 g/mol
InChI Key: VPSVXNPSWHJOQX-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-methylacridin-9-yl)acetamide is a chemical compound known for its unique structure and properties. It is an acridine derivative, which means it contains the acridine moiety, a tricyclic aromatic system. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-methylacridin-9-yl)acetamide typically involves the reaction of 9-acridinylamine with acetic anhydride and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The mixture is usually heated to facilitate the reaction, and the product is purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification methods ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-methylacridin-9-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted acridine derivatives .

Scientific Research Applications

N-Methyl-N-(4-methylacridin-9-yl)acetamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a fluorescent probe due to its aromatic structure.

    Medicine: Research into its potential therapeutic applications, such as anticancer and antimicrobial properties, is ongoing.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-methylacridin-9-yl)acetamide involves its interaction with various molecular targets The acridine moiety allows it to intercalate into DNA, disrupting the normal function of the genetic materialAdditionally, the compound may interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

    N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide: This compound shares a similar acridine structure but has a different substituent at the nitrogen atom.

    N-(4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanoacridin-9-yl)-1H-pyrazole-4-carboxamide: Another acridine derivative with distinct functional groups.

Uniqueness

N-Methyl-N-(4-methylacridin-9-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential therapeutic applications set it apart from other acridine derivatives .

Properties

CAS No.

61981-69-9

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N-methyl-N-(4-methylacridin-9-yl)acetamide

InChI

InChI=1S/C17H16N2O/c1-11-7-6-9-14-16(11)18-15-10-5-4-8-13(15)17(14)19(3)12(2)20/h4-10H,1-3H3

InChI Key

VPSVXNPSWHJOQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=C(C3=CC=CC=C3N=C12)N(C)C(=O)C

Origin of Product

United States

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